Fenoxazoline
Overview
Description
Fenoxazoline is a chemical compound known for its use as a nasal decongestant. It is commonly found in topical nasal solutions and is used to relieve nasal congestion by constricting blood vessels in the nasal passages . The compound has the chemical formula C13H18N2O and a molar mass of 218.300 g·mol−1 .
Mechanism of Action
Target of Action
Fenoxazoline primarily targets the α-adrenergic receptor . The α-adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, as well as many medications .
Mode of Action
As an α-adrenergic receptor agonist , it is likely that this compound binds to these receptors and induces a biological response, typically the regulation of sympathetic nervous system activity. This can lead to effects such as vasoconstriction or relaxation of smooth muscle, depending on the specific receptor subtype being activated .
Pharmacokinetics
It’s known that the absorption of this compound can be decreased when combined with oxymetazoline
Result of Action
This compound is used as a nasal decongestant . By acting on α-adrenergic receptors, it likely promotes vasoconstriction in the nasal passages, reducing blood flow and thus decreasing nasal congestion .
Action Environment
It’s known that both genetic and environmental factors can contribute to a drug’s effectiveness and the patient’s response . Factors such as diet, other medications (as seen with Oxymetazoline ), and individual genetic variations in drug metabolism could potentially influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Fenoxazoline plays a significant role in biochemical reactions, particularly in the respiratory system. It acts as an alpha-adrenergic agonist, which means it stimulates alpha-adrenergic receptors. These receptors are proteins located on the surface of cells in various tissues, including the nasal mucosa. By binding to these receptors, this compound causes vasoconstriction, which reduces blood flow and decreases nasal congestion . The interaction between this compound and alpha-adrenergic receptors is crucial for its decongestant effect.
Cellular Effects
This compound influences various types of cells and cellular processes. In the nasal mucosa, it causes the constriction of blood vessels, leading to reduced swelling and congestion. This effect is mediated through the activation of alpha-adrenergic receptors on the smooth muscle cells of blood vessels . Additionally, this compound may impact cell signaling pathways by modulating the levels of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to alpha-adrenergic receptors. This binding triggers a cascade of intracellular events, including the activation of G-proteins and the subsequent modulation of adenylate cyclase activity. The result is a decrease in cAMP levels, leading to the contraction of smooth muscle cells and vasoconstriction . This compound’s ability to inhibit adenylate cyclase and reduce cAMP levels is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged use due to receptor desensitization. This phenomenon occurs when continuous exposure to this compound leads to a reduction in the number of functional alpha-adrenergic receptors on the cell surface . Long-term studies have shown that while this compound remains effective in the short term, its decongestant effects may diminish with extended use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively reduces nasal congestion without significant adverse effects. At higher doses, it can cause systemic vasoconstriction, leading to increased blood pressure and potential cardiovascular issues . Toxicity studies in animals have shown that excessive doses of this compound can result in adverse effects such as hypertension and tachycardia.
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions. Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the oxidation of this compound . The metabolites are then excreted through the kidneys.
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream. It is absorbed through the nasal mucosa and enters the systemic circulation, where it is distributed to various tissues . The distribution of this compound is influenced by factors such as blood flow, tissue binding, and membrane permeability . The compound is known to bind to plasma proteins, which affects its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane, where it interacts with alpha-adrenergic receptors. These receptors are embedded in the cell membrane and are responsible for mediating the vasoconstrictive effects of this compound . The localization of this compound to the cell membrane is essential for its activity, as it allows the compound to effectively bind to its target receptors and exert its pharmacological effects.
Preparation Methods
The synthesis of Fenoxazoline involves the reaction of 2-isopropylphenol with formaldehyde and ethylenediamine. The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Fenoxazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The phenolic group in this compound can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fenoxazoline has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies and reactions.
Biology: this compound is studied for its effects on biological systems, particularly its vasoconstrictive properties.
Medicine: As a nasal decongestant, it is used in the treatment of nasal congestion and related conditions.
Industry: This compound is used in the formulation of nasal sprays and other topical solutions.
Comparison with Similar Compounds
Fenoxazoline is similar to other nasal decongestants such as oxymetazoline and xylometazoline. it is unique in its specific chemical structure, which includes a phenolic group and an imidazoline ring. This structure gives this compound distinct pharmacological properties compared to its counterparts .
Similar Compounds
- Oxymetazoline
- Xylometazoline
- Naphazoline
This compound stands out due to its specific efficacy and duration of action, making it a preferred choice in certain medical formulations.
Properties
IUPAC Name |
2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYSWQDCHLWRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21370-21-8 (unspecified hydrochloride) | |
Record name | Fenoxazoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30197533 | |
Record name | Fenoxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4846-91-7 | |
Record name | Fenoxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4846-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoxazoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoxazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13736 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenoxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenoxazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97JJW1W1R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.